Potassium (5-chloropyridin-3-yl)trifluoroborate

Description

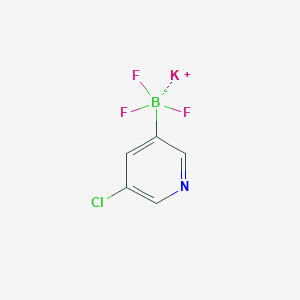

Potassium (5-chloropyridin-3-yl)trifluoroborate is an organoboron reagent characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoroborate group at the 3-position. This compound (CAS: 1245906-73-3) is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the tetracoordinate boron center, which mitigates protodeboronation and oxidation risks common in tricoordinate boronic acids . Its synthesis typically involves the reaction of the corresponding boronic acid or ester with potassium bifluoride (KHF₂) under controlled conditions .

Properties

Molecular Formula |

C5H3BClF3KN |

|---|---|

Molecular Weight |

219.44 g/mol |

IUPAC Name |

potassium;(5-chloropyridin-3-yl)-trifluoroboranuide |

InChI |

InChI=1S/C5H3BClF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |

InChI Key |

YQXVLLGLDYUCFI-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC(=CN=C1)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (5-chloropyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (5-chloropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (5-chloropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (5-chloropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparison with Similar Compounds

Substituent Position Effects

The position of the chlorine substituent on the pyridine ring significantly influences reactivity and stability. Key analogs include:

- Potassium (6-chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3): Chlorine at the 6-position (meta to boron).

- Potassium (2-chloropyridin-3-yl)trifluoroborate (CAS: 1201899-19-5): Chlorine at the 2-position (ortho to boron).

Electronic and Steric Effects :

- The 5-chloro derivative (target compound) has a chlorine substituent para to the boron, which reduces steric hindrance compared to the ortho-substituted analog. This positioning also enhances electron-withdrawing effects, stabilizing the boron center while slightly reducing nucleophilicity in cross-coupling reactions .

- The 2-chloro analog experiences steric crowding near the boron, which may lower coupling efficiency but increase stability against hydrolysis .

Reactivity in Cross-Coupling Reactions

Trifluoroborates with electron-withdrawing groups (e.g., Cl) exhibit moderated reactivity compared to electron-donating analogs. For example:

- Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate (CAS: 1953098-33-3): The difluoromethoxy group enhances electron withdrawal, further stabilizing the boron center but requiring harsher coupling conditions (e.g., higher temperatures or stronger bases) .

- Potassium (6-bromopyridin-3-yl)trifluoroborate (CAS: 1189097-43-5): Bromine’s greater electronegativity compared to chlorine increases oxidative stability but may necessitate optimized palladium catalysts for efficient coupling .

Table 1: Comparative Properties of Selected Pyridinyl Trifluoroborates

| Compound (CAS) | Substituent Position | Molecular Weight | Reactivity* | Stability* | Solubility (H₂O) |

|---|---|---|---|---|---|

| 5-Cl (1245906-73-3) | 5-Cl, 3-BF₃K | 219.44 | Moderate | High | Low |

| 6-Cl (1235099-38-3) | 6-Cl, 3-BF₃K | 219.44 | Low | Moderate | Low |

| 2-Cl (1201899-19-5) | 2-Cl, 3-BF₃K | 219.44 | Low | High | Low |

| 5-(difluoromethoxy) (1953098-33-3) | 5-OCHF₂, 3-BF₃K | 251.00 | Very Low | Very High | Very Low |

*Reactivity and stability ratings are relative, based on cross-coupling efficiency and decomposition resistance under standard conditions.

Functional Group Compatibility

- Amino-Substituted Analogs: Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate (CAS: 1245906-65-3) demonstrates higher solubility in polar solvents but requires protection during coupling to prevent side reactions .

- Heteroaryl Variants : Pyrimidinyl trifluoroborates (e.g., 2-chloropyrimidin-5-yl) show distinct reactivity profiles due to altered electronic environments, often requiring specialized catalysts .

Biological Activity

Potassium (5-chloropyridin-3-yl)trifluoroborate is an organoboron compound that has attracted significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoroborate group. This structure enhances its stability and reactivity in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. The molecular formula is , with a molecular weight of approximately 233.43 g/mol.

The primary mechanism of action for this compound involves its role as a nucleophile in palladium-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. This process is essential in developing bioactive compounds and pharmaceuticals.

Enzyme Inhibition

Research indicates that organotrifluoroborates, including this compound, may act as inhibitors of serine proteases. Preliminary studies suggest that this compound can function as a non-covalent inhibitor of enzymes such as trypsin and α-chymotrypsin. The mechanism likely involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .

Antinociceptive Properties

A related study on potassium thiophene-3-trifluoroborate demonstrated significant antinociceptive effects in murine models. Mice treated with doses as low as 5 mg/kg exhibited reduced pain responses without notable motor impairment. This finding suggests that this compound may possess similar analgesic properties, warranting further investigation into its potential therapeutic applications .

Pharmacological Studies

- Toxicological Investigation : A study evaluated the pharmacological properties of potassium thiophene-3-trifluoroborate, revealing no significant alterations in liver and kidney function markers after administration at various doses (25, 50, 100 mg/kg). This suggests a favorable safety profile for organotrifluoroborates .

- Enzyme Activity : In vivo experiments indicated that exposure to potassium thiophene-3-trifluoroborate did not significantly affect plasma levels of aspartate aminotransferase or alanine aminotransferase, nor did it alter lipid peroxidation levels in liver and kidney tissues .

Comparative Analysis

A comparative analysis of this compound with other organotrifluoroborates highlights its unique features:

| Compound Name | Unique Features |

|---|---|

| Potassium (5-methoxypyridine-2-trifluoroborate) | Different methoxy position; varied reactivity |

| Potassium phthalimidomethyltrifluoroborate | Distinct applications in coupling reactions |

| Potassium methyltrifluoroborate | Simpler structure; widely used as nucleophile |

This table illustrates the versatility and specific applications of this compound compared to other compounds in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.